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molecular formula C7H7FO B1304799 5-Fluoro-2-methylphenol CAS No. 452-85-7

5-Fluoro-2-methylphenol

Cat. No. B1304799
M. Wt: 126.13 g/mol
InChI Key: CKJOSIHYVLHIER-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

7 mL of a hot solution of concentrated sulfuric acid in 21 mL of water was added to 5-fluoro-2-methylphenylamine (5 g, 40 mmol). The mixture was cooled in an ice bath for 30 minutes and treated with a solution of sodium nitrite (3.38 g, 48 mmol) in 10 mL of water over a period of 10 minutes. After stirring at 0° C. for 45 minutes, the reaction was diluted with 20 mL of cold water and treated with 0.3 g of urea. The resulting mixture was added to a stirred solution of 11 mL of concentrated sulfuric acid in 10 mL of water containing 15 g of anhydrous sodium sulfate at 130° C. over 10 minutes. After an additional 5 minutes at 130° C., the reaction was allowed to cool to room temperature and was extracted with three 100 mL portions of dichloromethane. The combined organic layers were washed with two 50 mL portions of water and concentrated in vacuo. The reddish oil was dissolved in 250 mL of diethyl ether and washed with three 50 mL portions of 10% aqueous sodium hydroxide. The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether. The basic layer was acidified with 1 N aqueous HCl and extracted with three 100 mL portions of dichloromethane. The combined dichloromethane layers were washed with two 50 mL portions of brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light reddish liquid. The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes) to give 5 g of 5-fluoro-2-methylphenol as a light brownish oil (99% yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hot solution
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11](N)[CH:12]=1.N([O-])=[O:16].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11]([OH:16])[CH:12]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
hot solution
Quantity
7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)N)C
Name
Quantity
21 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.3 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After an additional 5 minutes at 130° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with three 100 mL portions of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with two 50 mL portions of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The reddish oil was dissolved in 250 mL of diethyl ether
WASH
Type
WASH
Details
washed with three 50 mL portions of 10% aqueous sodium hydroxide
WASH
Type
WASH
Details
The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three 100 mL portions of dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane layers were washed with two 50 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light reddish liquid
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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